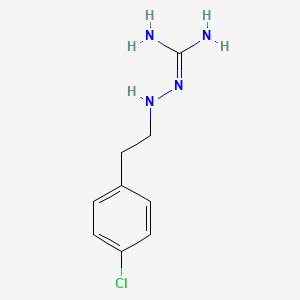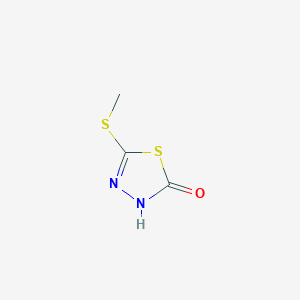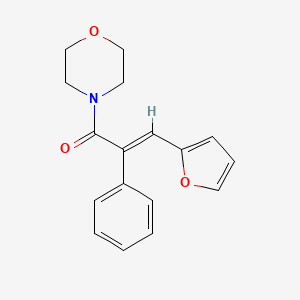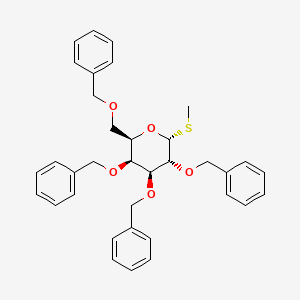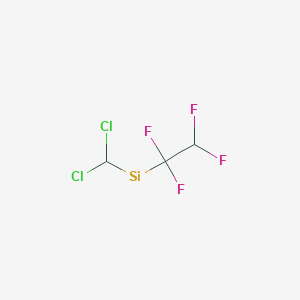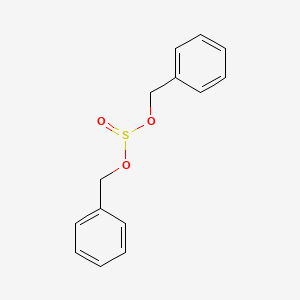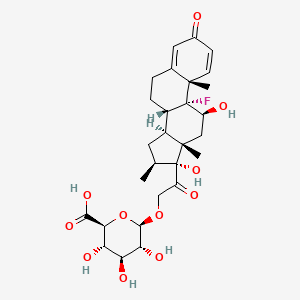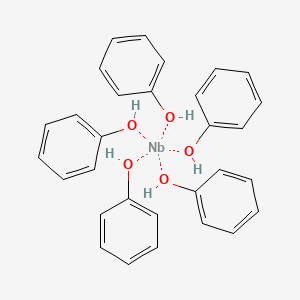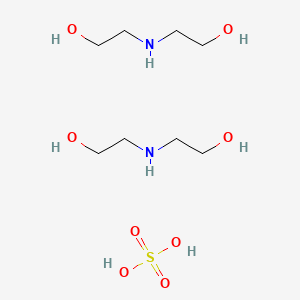
Fluconazole D4 (bismethylene D4) 100 microg/mL in Acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluconazole D4 (bismethylene D4) 100 micrograms per milliliter in Acetone is a stable isotope-labeled compound. It is a deuterated form of Fluconazole, a triazole antifungal agent. The compound is used primarily in research and analytical applications to study the pharmacokinetics and metabolic pathways of Fluconazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluconazole D4 involves the incorporation of deuterium atoms into the Fluconazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves:
Deuterium Exchange Reactions: These reactions are carried out under specific conditions to ensure the selective incorporation of deuterium atoms.
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Fluconazole D4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange reactions.
Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Formulation: The final product is formulated in acetone at a concentration of 100 micrograms per milliliter for research use.
Analyse Des Réactions Chimiques
Types of Reactions
Fluconazole D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Fluconazole D4 into its reduced forms.
Substitution: The triazole ring in Fluconazole D4 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Fluconazole D4, as well as substituted triazole compounds.
Applications De Recherche Scientifique
Fluconazole D4 is widely used in scientific research, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Fluconazole.
Metabolic Pathway Analysis: To identify and quantify metabolites of Fluconazole in biological samples.
Drug Interaction Studies: To investigate potential interactions between Fluconazole and other drugs.
Environmental Analysis: To detect and quantify Fluconazole residues in environmental samples.
Mécanisme D'action
Fluconazole D4 exerts its effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Fluconazole D4 disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is crucial for ergosterol synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketoconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal with broader spectrum activity.
Voriconazole: A newer triazole antifungal with enhanced activity against resistant fungal strains.
Uniqueness
Fluconazole D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for precise tracking in pharmacokinetic and metabolic studies. This makes Fluconazole D4 an invaluable tool for researchers studying the behavior of Fluconazole in various biological systems.
Propriétés
Formule moléculaire |
C13H12F2N6O |
|---|---|
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
1,1-dideuterio-2-(2,3-dideuterio-4,6-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i1D,2D,4D2 |
Clé InChI |
RFHAOTPXVQNOHP-XZUIDYIYSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C=C1F)F)C(CN2C=NC=N2)(C([2H])([2H])N3C=NC=N3)O)[2H] |
SMILES canonique |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


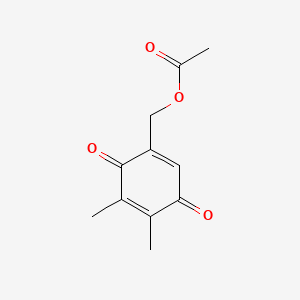

![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
